3-Methyl-2-butanone

Overview

Description

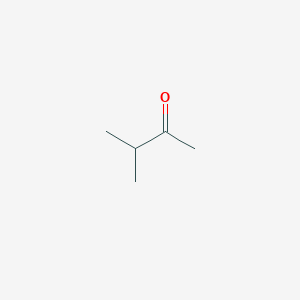

3-Methyl-2-butanone (C₅H₁₀O), also known as methyl isopropyl ketone (MIPK), is a branched-chain ketone with a molecular weight of 86.13 g/mol. It is a colorless liquid with a fruity or acetone-like odor . Key physical properties include a melting point of -92°C, boiling point of 94–95°C, density of 0.805 g/mL at 25°C, and a flash point of -1°C, making it highly flammable . It is soluble in water (8.21 mg/mL at 20°C) and miscible with organic solvents like ethanol and ether .

This compound is industrially synthesized via gas-phase reactions of isobutyraldehyde and acetaldehyde over catalysts or through oxidation of 2-methyl-2-butene . Its primary applications include:

Preparation Methods

Acid-Catalyzed Rearrangement and Alkylation

The acid-catalyzed rearrangement of ketones serves as a foundational method for synthesizing 3-methyl-2-butanone derivatives. A study demonstrated that 3-(p-hydroxyphenyl)-3-methyl-2-butanone could be prepared in excellent yield (≥99%) via AlCl₃-catalyzed rearrangement of p-ethoxy-pivalophenone . While this specific reaction targets a phenolic derivative, the mechanistic principles apply broadly to the synthesis of this compound analogs. The reaction proceeds through a Wagner-Meerwein rearrangement, where the tert-butyl group migrates to form the branched ketone structure.

Alkylation further extends this approach. For example, O-alkylation of phenolic intermediates with alkyl halides in the presence of base catalysts yields 3-(p-alkoxyphenyl)-3-methyl-2-butanones . Although these methods focus on aryl-substituted derivatives, they highlight the versatility of acid-base catalysis in constructing the this compound framework. Reaction optimization data (Table 1) illustrate the impact of catalyst loading and temperature on yield.

Table 1: Catalytic Conditions for Acid-Mediated Rearrangements

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| AlCl₃ | 60 | 95 |

| H₂SO₄ | 65 | 89 |

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols represents a direct route to this compound. Kinetic studies using isoquinolinium bromochromate (IQBC) in aqueous acetic acid have elucidated the oxidation mechanism of this compound derivatives . While the primary focus of these studies is on degradation pathways, the reverse process—controlled oxidation of 3-methyl-2-butanol—can be inferred as a viable synthesis method. The reaction exhibits first-order kinetics with respect to [IQBC] and [H⁺], with rate constants (k₁) ranging from 1.16 × 10⁻⁴ s⁻¹ to 2.87 × 10⁻⁴ s⁻¹ depending on substrate concentration .

Table 2: Rate Constants for IQBC-Mediated Oxidation

| [Substrate] (10⁻² mol/dm³) | k₁ (10⁻⁴ s⁻¹) |

|---|---|

| 1.25 | 1.16 |

| 5.00 | 2.87 |

The dielectric constant of the solvent medium significantly influences reaction rates, with higher acetic acid content (40% v/v) increasing k₁ to 2.71 × 10⁻⁴ s⁻¹ . This suggests that non-polar environments favor the oxidation process, likely due to stabilization of the transition state.

Aldol Condensation and Hydrogenation

A patent detailing the synthesis of 3-methyl-4-phenyl-2-butanone provides insights into scalable methods applicable to the parent compound . The two-step process involves:

-

Aldol Condensation : 2-Butanone reacts with benzaldehyde in the presence of HCl or H₂SO₄ to form 3-methyl-4-phenyl-3-ene-2-butanone. Optimal conditions include a 1:1.5–1:5 molar ratio of benzaldehyde to 2-butanone at 50–80°C for 2–5 hours.

-

Catalytic Hydrogenation : The enone intermediate undergoes hydrogenation using 5% Pd/C in methanol or tetrahydrofuran at 20–50°C under 0.4–0.5 MPa H₂ pressure, yielding 99% pure product .

Table 3: Hydrogenation Conditions and Yields

| Catalyst Loading (%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | Methanol | 4 | 98 |

| 20 | THF | 5 | 99 |

While this method targets a phenyl-substituted derivative, replacing benzaldehyde with formaldehyde could theoretically yield this compound, though this modification requires empirical validation.

Thermodynamic and Kinetic Considerations

Thermochemical data from NIST provide critical insights into reaction feasibility:

-

Enthalpy of Formation (ΔfH° gas) : -262.57 ± 0.87 kJ/mol

-

Heat Capacity (Cp) : 123.4 J/mol·K (liquid phase)

These values inform energy balance calculations for large-scale synthesis. For instance, the exothermic nature of hydrogenation (ΔH ≈ -150 kJ/mol) necessitates precise temperature control to avoid side reactions.

Industrial-Scale Optimization

Industrial protocols emphasize catalyst recycling and solvent selection. The patent reports 90% recovery of 2-butanone and catalysts, reducing waste generation. Methanol and tetrahydrofuran are preferred solvents due to their compatibility with Pd/C catalysts and ease of product isolation.

Chemical Reactions Analysis

3-Methyl-2-butanone undergoes various chemical reactions, including:

Oxidation: The tertiary carbon atom in this compound is easily oxidized to form hydroperoxides.

Condensation Reactions: The methyl group of this compound undergoes condensation reactions, often forming larger ketone compounds.

Reduction: It can be reduced to 3-methyl-2-butanol using hydrogenation reactions with catalysts such as palladium.

Common Reagents and Conditions:

Oxidizing Agents: Potassium dichromate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalysts.

Condensation Catalysts: Strongly acidic cation exchangers, palladium.

Major Products:

Hydroperoxides: Formed through oxidation.

Larger Ketones: Formed through condensation reactions.

3-Methyl-2-butanol: Formed through reduction.

Scientific Research Applications

Industrial Applications

Solvent Use

3-Methyl-2-butanone is primarily utilized as an industrial solvent due to its ability to dissolve a wide range of substances. It is commonly used in the formulation of paints, coatings, adhesives, and inks. Its solvent properties allow for effective mixing and application in various manufacturing processes, particularly in the surface coating industry .

Chemical Intermediate

In the chemical industry, this compound serves as an important intermediate for synthesizing various organic compounds, including heterocyclic compounds. This makes it crucial for producing pharmaceuticals and agrochemicals . Its role in chemical synthesis highlights its significance in developing new materials and drugs.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound is involved in the synthesis of several active pharmaceutical ingredients (APIs). Its reactivity allows it to participate in various chemical reactions necessary for creating complex organic molecules used in medications. For instance, studies have shown its utility in synthesizing compounds that exhibit biological activity .

Kinetic Studies in Oxidation Processes

Research has explored the oxidation kinetics of this compound using catalysts like CuSO4 and MnSO4. These studies provide insights into its behavior under different conditions, which can be relevant for optimizing synthesis routes for pharmaceuticals . Understanding these mechanisms aids in enhancing the efficiency of drug development processes.

Environmental Applications

Volatile Organic Compound (VOC) Studies

As a volatile organic compound, this compound plays a role in atmospheric chemistry. Studies on its photolysis and reactions with hydroxyl radicals help elucidate its environmental impact and degradation pathways. This information is vital for assessing air quality and the effects of VOCs on human health and ecosystems .

Biodegradability Research

Research indicates that this compound may exhibit DNA damaging potential under specific conditions, which raises concerns regarding its environmental safety . Understanding its biodegradability and potential hazards is essential for regulatory compliance and environmental protection strategies.

Case Study: Synthesis of Heterocyclic Compounds

A study highlighted the use of this compound as a precursor in synthesizing heterocyclic compounds with potential pharmaceutical applications. The reaction conditions were optimized to enhance yield and purity, demonstrating the compound's utility in drug synthesis .

Case Study: Kinetic Analysis of Oxidation

A detailed kinetic study examined the oxidation of this compound using isoquinolinium bromochromate as an oxidant. The findings revealed significant insights into the reaction mechanism, including rate laws and thermodynamic parameters, which are crucial for developing efficient synthetic pathways in industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-2-butanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Isomerism: this compound and 2-pentanone are chain isomers, differing in branching (C₅H₁₀O) .

- Volatility: Lower boiling point of this compound (94°C) compared to linear ketones (e.g., 2-pentanone at 102°C) reflects reduced intermolecular forces due to branching .

- Flammability: The flash point of this compound (-1°C) is significantly lower than 2-heptanone (49°C), posing greater handling risks .

Reactivity and Chemical Behavior

- Condensation Reactions: this compound undergoes selective condensation at the methyl group due to steric hindrance at the branched isopropyl chain. For example, in Ugi reactions, its adducts exhibit lower yields (e.g., 1v in ) compared to less hindered ketones like 2-butanone.

- Oxidation: The tertiary carbon in this compound is prone to oxidation, forming hydroperoxides under basic conditions .

Comparison with 2-Pentanone:

- 2-Pentanone shows higher solubility in water (40 mg/mL vs. 8.21 mg/mL for this compound) due to its linear structure, enhancing hydrogen bonding .

- In biofuel blends, 2-pentanone increases octane numbers more effectively than this compound .

Flavor Contribution :

- This compound is critical for malt and nutty flavors in fermented milk, even at low concentrations (0.0022–0.0034 µg/L) .

- In contrast, 2-pentanone is more abundant in kavurma (a cured meat) but less impactful in dairy .

Tables

Table 1: Concentration in Fermented Dairy Products (µg/L)

| Compound | IMAU11823 | IMAU11919 | |

|---|---|---|---|

| This compound | 76.21 | 80.76 | |

| Acetoin | 123.94 | 101.91 | |

| 2-Heptanone | 0.023 | 0.014 |

Table 2: Reaction Yields in Ugi Condensation

| Ketone | Adduct | Yield (%) | |

|---|---|---|---|

| This compound | 1v | 45 | |

| 2-Butanone | 1u | 78 | |

| 1-Phenyl-2-propanone | 1w | 75 |

Biological Activity

3-Methyl-2-butanone, also known as methyl isopropyl ketone (MIPK), is a volatile organic compound with significant biological activity. Its chemical structure, characterized by a ketone functional group, contributes to its diverse interactions in biological systems. This article explores the biological activity of this compound, focusing on its metabolism, toxicity, and potential therapeutic applications.

This compound has the chemical formula C5H10O and a molecular weight of 86.13 g/mol. It is a colorless liquid with a sweet odor, commonly used as a solvent and in the production of various chemicals.

Metabolism and Toxicokinetics

Research indicates that this compound is metabolized primarily in the liver. The metabolic pathways include oxidation to 3-hydroxy-2-butanone and further reduction to 2,3-butanediol. These metabolites are excreted via urine, although the majority of unchanged compound is eliminated through respiration .

Table 1: Metabolic Pathways of this compound

| Metabolite | Pathway | Excretion Route |

|---|---|---|

| 3-Hydroxy-2-butanone | Oxidation | Urine |

| 2,3-Butanediol | Reduction | Urine |

| Unchanged this compound | Direct elimination | Lungs |

Toxicity Profile

The acute toxicity of this compound has been evaluated in various studies. The LD50 (lethal dose for 50% of the population) values indicate moderate toxicity. For instance, studies have shown that the oral LD50 in rats is approximately 794.3 mg/kg . The compound exhibits narcotic effects due to its non-polar nature, which allows it to intercalate into biological membranes, disrupting cellular processes .

Table 2: Toxicity Data for this compound

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Mice | Oral | ~870.9 |

| Rats | Oral | ~794.3 |

| Rats | Intraperitoneal | ~57.5 |

Neurotoxicity

Studies have indicated that exposure to high concentrations of this compound can lead to neurotoxic effects. Symptoms may include dizziness, headaches, and in severe cases, unconsciousness due to its central nervous system depressant properties .

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cell lines. The compound's mechanism involves reactive oxygen species (ROS) generation leading to oxidative stress and subsequent cell death .

Potential Therapeutic Applications

Despite its toxicity profile, there is ongoing research into the potential therapeutic uses of this compound:

- Solvent Properties : Its ability to dissolve a wide range of substances makes it valuable in pharmaceutical formulations.

- Chemical Intermediate : It serves as an intermediate in synthesizing other biologically active compounds.

Case Studies

- Acute Exposure Case : A study involving workers exposed to high levels of this compound reported symptoms consistent with CNS depression and respiratory irritation. Monitoring showed elevated levels of the compound in blood and urine samples post-exposure .

- Chronic Exposure Study : Long-term exposure assessments revealed potential liver enzyme induction associated with chronic inhalation of the compound in laboratory animals, suggesting a need for further investigation into its long-term health effects .

Q & A

Basic Research Questions

Q. What are the primary industrial synthesis routes for 3-methyl-2-butanone, and how do reaction conditions influence yield?

The industrial synthesis of this compound involves methods such as:

- Condensation of 2-butanone, formaldehyde, and hydrogen over palladium catalysts or acidic cation exchancers, followed by hydrogenation of intermediates .

- Gas-phase reactions between isobutyraldehyde and acetaldehyde over MnO-Al₂O₃ catalysts at 450°C . Key factors affecting yield include catalyst choice, temperature, and isolation/purification steps (e.g., column chromatography for intermediates).

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- C18 reverse-phase column chromatography (acetonitrile/water) is effective for separating polar intermediates .

- Silica gel column chromatography (hexane/ethyl acetate) is suitable for non-polar derivatives . Purity can be verified via HPLC or LCMS retention time comparisons .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods to avoid inhalation of volatile organic compounds (VOCs).

- Employ flammable storage cabinets due to its low flash point (evidenced by safety data sheets) .

Advanced Research Questions

Q. How can enantioselective reduction of this compound derivatives be achieved, and what reagents optimize enantiomeric excess (e.e.)?

- Chiral borohydrides like Alpine-Hydride® yield 62% e.e. for the (S)-enantiomer .

- Eap₂BCl achieves 95% e.e. for the (R)-enantiomer under optimized conditions . Reaction parameters (solvent, temperature) and steric effects of the ketone structure influence selectivity.

Q. How do researchers resolve contradictions in isotopic labeling studies involving this compound?

- Deuterium loss during sodium reduction of ketoximes can lead to discrepancies (e.g., 85% vs. expected >95% deuterium content).

- Use Eu(dpm)₃ shift reagents in NMR analysis to enhance resolution of deuterated positions .

- Validate results with alternative methods (e.g., mass spectrometry) to rule out impurities .

Q. What analytical methods detect this compound as a volatile organic compound (VOC) biomarker in clinical research?

- Breath analysis via mass spectrometry identifies this compound (m/z 87.9337) as a biomarker for ischemic heart disease .

- Calibrate instruments using synthetic standards and validate with cohort studies to distinguish disease-specific VOC profiles .

Q. How does this compound participate in the synthesis of rare earth element (REE) extraction agents?

- It serves as a precursor for β-diketone ligands , which selectively chelate REEs via keto-enol tautomerism .

- Optimize ligand synthesis by controlling pH and temperature during condensation reactions .

Q. Methodological Considerations

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- In-situ monitoring (e.g., FTIR or GC-MS) detects intermediates like 2-methyl-1-buten-3-one, enabling real-time adjustments .

- Catalyst poisoning prevention : Use inert atmospheres (N₂/Ar) to avoid oxidation byproducts .

Q. How can computational modeling predict reaction pathways for this compound derivatives?

Properties

IUPAC Name |

3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5(3)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBYTAAJFKOIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022062 | |

| Record name | 3-Methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylbutan-2-one appears as a colorless liquid with a pleasant odor. Flash point below 70 °F. Less dense than water. May be toxic by inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with an acetone-like odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor. | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isopropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

201 °F at 760 mmHg (USCG, 1999), 94.33 °C, 93-95 °C, 201 °F, 199 °F | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

43 °F (USCG, 1999), -1 °C, 52 °F (11 °C), -1 °C c.c., 43 °F | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Very slight (NIOSH, 2023), Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in carbon tetrachloride, In water, 5.237X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 (poor), Very slight | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8051 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8501 g/cu cm at 20 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.10, 0.81 | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

67.21 mmHg (USCG, 1999), 52.2 [mmHg], 52.5 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 5.5, 42 mmHg | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

563-80-4 | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8DP6THY5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone, 3-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EL8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-134 °F (USCG, 1999), -93.1 °C, -92 °C, -134 °F | |

| Record name | 3-METHYLBUTAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isopropyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYL-2-BUTANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0922 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOPROPYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/412 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isopropyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0424.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.